molecular formula C10H11N3O3 B2499616 ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate CAS No. 1356543-58-2

ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate

Cat. No.: B2499616
CAS No.: 1356543-58-2
M. Wt: 221.216
InChI Key: VAYVRVYBHCMSHH-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the ester intermediate. This intermediate is then reacted with hydroxylamine to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of palladium-catalyzed coupling reactions and other advanced synthetic techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Scientific Research Applications

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)9-4-8(12-16-9)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYVRVYBHCMSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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